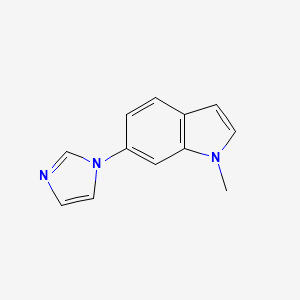
6-imidazol-1-yl-1-methyl-1H-indole
Cat. No. B8327436
M. Wt: 197.24 g/mol
InChI Key: QOWMVJOECMCXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06281356B1
Procedure details


An oven-dried re-sealable Schlenk tube was flushed with argon and charged with copper(I) trifluoromethanesulfonate benzene complex (1.39 g, 2.76 mmol), 1.10-phenanthroline (5.69 g, 31.6 mmol), dibenzylideneacetone (740 mg, 3.16 mmol) and cesium carbonate (10 g, 30.7 mmol). Imidazole (3.23 g 44.8 mmol), 6-iodo-1-methyl-1H-indole (8.13 g, 31.6 mmol) and xylene (16 mL) were added and the tube was purged with argon. The tube was sealed and heated with stirring at 160° C. for 18 h. The mixture was cooled to room temperature and partitioned between CH2Cl2 (35 mL) and saturated aqueous NH4Cl (5 mL). The organic layer was separated and washed with brine. Then the organic extract was dried over MgSO4, filtered and concentrated. The crude concentrate was filtered though a pad of silica gel and evaporated. Purification by HPLC afforded 6-imidazol-1-yl-1-methyl-1H-indole as a brown oil (3.1 g, 50%). [Ref: Kiyoori, A.; Marcoux, J-F.; Buchwald, S. L. Tetrahedron Lett., 1999, 40, 2657.]


Name
cesium carbonate
Quantity
10 g
Type
reactant
Reaction Step One




Yield
50%
Identifiers


|
REACTION_CXSMILES
|
N1[C:14]2[C:5](=[CH:6][CH:7]=[C:8]3[C:13]=2[N:12]=[CH:11][CH:10]=[CH:9]3)C=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].[NH:39]1[CH:43]=[CH:42][N:41]=[CH:40]1.IC1C=C2C(C=CN2C)=CC=1>C1(C)C(C)=CC=CC=1>[N:39]1([C:5]2[CH:14]=[C:13]3[C:8]([CH:9]=[CH:10][N:12]3[CH3:11])=[CH:7][CH:6]=2)[CH:43]=[CH:42][N:41]=[CH:40]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.69 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
|
Name
|
|
|
Quantity
|
740 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
|
|
Name
|
cesium carbonate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Step Two
|
Name
|
|
|
Quantity
|
3.23 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
8.13 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C2C=CN(C2=C1)C
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 160° C. for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oven-dried re-sealable Schlenk tube was flushed with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the tube was purged with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tube was sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between CH2Cl2 (35 mL) and saturated aqueous NH4Cl (5 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then the organic extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The crude concentrate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered though a pad of silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by HPLC
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=NC=C1)C1=CC=C2C=CN(C2=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.1 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 49.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
